molecular formula C12H9BrN4 B8161027 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Numéro de catalogue: B8161027
Poids moléculaire: 289.13 g/mol
Clé InChI: YNUKVBWZLAROPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: is a heterocyclic compound that contains both quinoxaline and pyrazole moieties

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.

    Reductive Cyclization: Utilized in the formation of the quinoxaline ring.

    Oxidation Reactions: Often used to introduce or modify functional groups.

Common Reagents and Conditions:

    Catalysts: Palladium acetate, triethylene diamine (DABCO).

    Solvents: Tetrahydrofuran, ethylene glycol dimethyl ether.

    Reagents: Cesium carbonate, ethyl acetate, n-hexane.

Major Products: The primary product of these reactions is this compound, which can be further utilized as an intermediate in the synthesis of other complex molecules .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is primarily related to its role as an intermediate in the synthesis of erdafitinib. Erdafitinib functions as a pan-fibroblast growth factor receptor (FGFR) inhibitor, targeting FGFR pathways involved in cell proliferation and survival. By inhibiting these pathways, erdafitinib can effectively reduce tumor growth and progression .

Comparaison Avec Des Composés Similaires

    Quinalphos: An organophosphate insecticide with a quinoxaline structure.

    Quizalofop-p-ethyl: A herbicide containing a quinoxaline moiety.

    Carbadox: An antibacterial agent used in veterinary medicine.

    Mequindox: An antibacterial and growth-promoting agent in livestock.

    Olaquindox: Used as a growth promoter in animal feed.

Uniqueness: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is unique due to its dual quinoxaline and pyrazole structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of erdafitinib highlights its importance in medicinal chemistry and pharmaceutical development .

Activité Biologique

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of quinoxaline, a bicyclic structure that has been extensively studied for its diverse biological properties, including anticancer, antibacterial, and antifungal activities. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that can include bromination and pyrazole formation. The synthetic routes have been documented in various studies, highlighting the efficiency and yield of different methods. For instance, recent literature discusses novel synthetic approaches that yield high purity compounds suitable for biological testing .

Table 1: Summary of Synthetic Methods

Method DescriptionYield (%)Reference
One-pot synthesis using TiO2 catalyst95%
Ammonolysis and cyclization93%
Reflux with substituted amines75-80%

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of quinoxaline derivatives, this compound exhibited IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Specifically, the IC50 values were reported to be approximately 1.9 µg/mL and 2.3 µg/mL respectively, indicating strong activity compared to doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : Studies indicate that the compound can activate pro-apoptotic markers such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 in cancer cells .
  • Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to increased permeability and subsequent cell death .

Propriétés

IUPAC Name

7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUKVBWZLAROPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under N2, 7-bromo-2-chloro-quinoxaline (20 g; 82.1 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (17.1 g; 82.1 mmol), 2M sodium carbonate aqueous solution (41.1 mL; 82.1 mmol) in ethylene glycol dimethyl ether (200 mL) were degassed by bubbling nitrogen through for 15 minutes. Tetrakis(triphenylphosphine)palladium (0) (0.95 g; 0.82 mmol) was added and heated at reflux for 15 hours. The reaction mixture was poured into water and extracted with EtOAc. The organic layer was dried over MgSO4, filtered and evaporated to dryness to give 29.9 g. The crude compound was purified by chromatography over silica gel (Irregular SiOH, 20-45 μm, 1000 g MATREX; mobile phase 0.1% NH4OH, 98% DCM, 2% CH3OH). The pure fractions were collected and concentrated till dryness to give 19.5 g (82%) of 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-quinoxaline. MP=172° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-bromo-2-chloro-quinoxaline (502 g; 2.06 mol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (450.42 g; 2.16 mol), triphenylphosphine (10.82 g; 0.041 mol) and palladium(II)acetate were added to a mixture of sodium carbonate (240.37 g; 2.267 mol), 1,2-dimethoxyethane (5.48 L) and water (1.13 L). The reaction mixture was stirred at reflux for 20 hours, then 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (42.9 g; 0.206 mol) was added and the reaction mixture refluxed until complete conversion (4 hours). The reaction mixture was poured out in water, stirred for 2 hours at room temperature, filtered and the precipitate was washed with water. The precipitate was then triturated in methanol and filtered. The precipitate was washed with methanol and dried to give 532.2 g (89%) of 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-quinoxaline (off-white powder).
Quantity
502 g
Type
reactant
Reaction Step One
Quantity
450.42 g
Type
reactant
Reaction Step One
Quantity
240.37 g
Type
reactant
Reaction Step One
Quantity
5.48 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10.82 g
Type
catalyst
Reaction Step One
Name
Quantity
1.13 L
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 4
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 5
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 6
Reactant of Route 6
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.